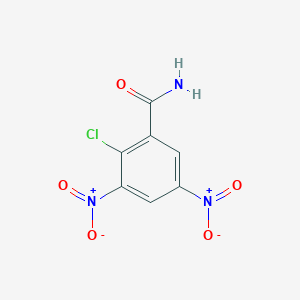

2-Chloro-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDFEGXIJXTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284440 | |

| Record name | 2-chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-51-9 | |

| Record name | 2-Chloro-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3,5 Dinitrobenzamide

Direct Synthesis Approaches for 2-Chloro-3,5-dinitrobenzamide

The most direct and plausible synthetic route to this compound proceeds through the amidation of an activated form of 2-Chloro-3,5-dinitrobenzoic acid. This approach ensures the correct placement of the chloro, dinitro, and carboxamide functionalities on the benzene (B151609) ring.

Amidation Reactions of 2-Chloro-3,5-dinitrobenzoic Acid and its Activated Derivatives

The conversion of 2-Chloro-3,5-dinitrobenzoic acid to its corresponding amide is typically achieved via a two-step sequence involving the initial formation of a more reactive acyl derivative, most commonly an acyl chloride. This activated intermediate readily undergoes nucleophilic attack by ammonia (B1221849) to form the desired benzamide (B126).

The reaction of the acyl chloride with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium (B1175870) salt like ammonium chloride, proceeds via nucleophilic acyl substitution. nih.gov The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by the elimination of a chloride ion to yield this compound. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating this reaction. researchgate.net

Regioselective Functionalization of Halogenated Nitrobenzenes

While theoretically possible, the direct synthesis of this compound through the regioselective functionalization of a simpler halogenated nitrobenzene is synthetically challenging. This approach would require the selective introduction of a carboxamide group and two nitro groups in the correct positions on a chlorobenzene starting material. The directing effects of the existing substituents would need to be carefully controlled to achieve the desired 2-chloro-3,5-dinitro substitution pattern, a feat that is often difficult to achieve with high selectivity.

Synthesis and Elaboration of Key Precursors and Intermediates

The successful synthesis of this compound is critically dependent on the efficient preparation and purification of its key precursors, namely 2-Chloro-3,5-dinitrobenzoic acid and its corresponding acyl halide.

Preparation and Purification of 2-Chloro-3,5-dinitrobenzoic Acid

The synthesis of 2-Chloro-3,5-dinitrobenzoic acid is anticipated to proceed via the dinitration of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction requires harsh conditions, typically employing a mixture of concentrated nitric acid and concentrated sulfuric acid. The regiochemical outcome of this reaction is governed by the directing effects of the chloro and carboxylic acid substituents. Both are deactivating groups, but the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The precise reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 3,5-dinitro isomer over other potential isomers.

Purification of the resulting 2-Chloro-3,5-dinitrobenzoic acid from the reaction mixture and any isomeric byproducts is crucial. Techniques such as recrystallization from a suitable solvent or chromatographic methods like reversed-phase liquid chromatography could be employed to isolate the pure isomer. doi.org The separation of positional isomers of nitrobenzoic acids can be challenging, often requiring specialized chromatographic conditions. doi.org

Generation and Reactivity of 2-Chloro-3,5-dinitrobenzoyl Halides

The conversion of 2-Chloro-3,5-dinitrobenzoic acid to its more reactive acyl halide derivative, typically the acyl chloride, is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. wikipedia.org The reaction involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

The resulting 2-Chloro-3,5-dinitrobenzoyl chloride is a highly reactive intermediate due to the presence of the electron-withdrawing nitro groups and the chloro substituent, which enhance the electrophilicity of the carbonyl carbon. This high reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions, such as the amidation reaction to form this compound.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound involves a careful consideration of reaction conditions for each step to maximize the yield and purity of the final product.

For the amidation of 2-Chloro-3,5-dinitrobenzoyl chloride, key parameters to optimize include the choice of solvent, the nature of the ammonia source, temperature, and reaction time. The use of a non-protic solvent is generally preferred to avoid side reactions with the highly reactive acyl chloride. The concentration of the ammonia source and the reaction temperature should be controlled to ensure complete reaction while minimizing the potential for side reactions.

The purity of the final product can be enhanced through appropriate workup and purification procedures. This may involve washing the crude product to remove unreacted starting materials and byproducts, followed by recrystallization from a suitable solvent to obtain a highly pure crystalline solid.

Below is a table summarizing the key synthetic transformations and the reagents that would be typically considered for the synthesis of this compound.

| Transformation | Starting Material | Reagents and Conditions | Product |

| Dinitration | 2-Chlorobenzoic acid | Concentrated HNO₃, Concentrated H₂SO₄ | 2-Chloro-3,5-dinitrobenzoic acid |

| Acyl Chloride Formation | 2-Chloro-3,5-dinitrobenzoic acid | SOCl₂ or PCl₅ | 2-Chloro-3,5-dinitrobenzoyl chloride |

| Amidation | 2-Chloro-3,5-dinitrobenzoyl chloride | NH₃ (aqueous or gaseous) or NH₄Cl | This compound |

Investigation of Catalyst Systems and Reaction Conditions

While the amidation of acyl chlorides is often a facile reaction that can proceed without a catalyst, the specific conditions can be optimized to improve yield and purity. For a highly electron-deficient substrate like 2-chloro-3,5-dinitrobenzoyl chloride, the reaction with ammonia is expected to be rapid. However, the choice of solvent, temperature, and the presence of a base to neutralize the liberated hydrochloric acid (HCl) are critical parameters.

Catalyst Systems: For the direct amidation of the parent carboxylic acid, which is a more atom-economical approach, various catalyst systems have been explored for structurally related compounds, although specific data for 2-chloro-3,5-dinitrobenzoic acid is scarce. These catalysts are generally Lewis acids that activate the carboxylic acid.

| Catalyst Type | Examples | General Reaction Conditions |

| Boron-based Catalysts | Boronic acids | Anhydrous conditions, elevated temperatures |

| Metal-based Catalysts | ZrCl₄, Ti(IV) complexes | Inert atmosphere, high temperatures |

Reaction Conditions for Amidation of 2-Chloro-3,5-dinitrobenzoyl chloride: The reaction of 2-chloro-3,5-dinitrobenzoyl chloride with an ammonia source is typically carried out under the following conditions:

| Parameter | Condition | Rationale |

| Ammonia Source | Gaseous ammonia, aqueous ammonia, or ammonium chloride | Provides the nucleophilic amine group. |

| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP) | To dissolve the reactants and facilitate the reaction without participating in it. |

| Temperature | Typically room temperature or below | The reaction is generally exothermic and rapid due to the high reactivity of the acyl chloride. |

| Base | Excess ammonia or a non-nucleophilic base like triethylamine (TEA) | To scavenge the HCl byproduct, preventing the protonation of the ammonia nucleophile. |

Development of Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. While specific continuous flow methodologies for the synthesis of this compound have not been extensively reported in the literature, the principles of flow chemistry can be applied to its synthesis.

A hypothetical continuous flow setup would likely involve the following stages:

In-line Acyl Chloride Formation: A stream of 2-chloro-3,5-dinitrobenzoic acid dissolved in a suitable solvent would be mixed with a stream of a chlorinating agent (e.g., thionyl chloride) in a heated reactor coil to rapidly form the acyl chloride.

In-line Amidation: The output stream containing the acyl chloride would then be merged with a stream of ammonia in a second reactor coil. The rapid mixing and precise temperature control in a microreactor would allow for a fast and efficient amidation reaction.

In-line Quenching and Work-up: The product stream could then be passed through a quenching solution to neutralize any unreacted reagents, followed by an in-line extraction or purification step.

The benefits of a continuous flow approach for this synthesis would include improved control over the highly reactive intermediates and exothermic reactions, leading to a safer and more reproducible process.

Analysis of Competitive Pathways and Side Product Formation in this compound Synthesis

The synthesis of this compound is subject to several potential competitive pathways and side reactions, primarily due to the presence of multiple reactive sites on the molecule.

Mechanistic Characterization of Byproduct Generation

Several side products can be anticipated based on the reactivity of the starting materials and the intermediate acyl chloride.

Hydrolysis: The most common side reaction is the hydrolysis of the acyl chloride intermediate back to the carboxylic acid. This can occur if there is any moisture present in the reaction. Similarly, the final amide product can also undergo hydrolysis to the carboxylic acid under acidic or basic conditions, although this is generally a slower process.

Mechanism: Nucleophilic attack of water on the carbonyl carbon of the acyl chloride or amide, followed by elimination of HCl or ammonia, respectively.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups in the ortho and para positions. Ammonia, being a nucleophile, can potentially displace the chloride ion.

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon bearing the leaving group. The negative charge is delocalized onto the nitro groups. Subsequent departure of the chloride ion restores the aromaticity. This would lead to the formation of 2-amino-3,5-dinitrobenzamide.

Formation of Di- and Tri-amidation Products: If the reaction conditions are not carefully controlled, the initially formed amide can potentially react further.

Approaches for Enhancing Synthetic Selectivity

To minimize the formation of byproducts and enhance the selectivity for the desired this compound, several strategies can be employed:

Control of Reaction Conditions:

Anhydrous Conditions: To prevent hydrolysis of the acyl chloride, the reaction must be carried out under strictly anhydrous conditions, using dry solvents and reagents.

Low Temperature: Conducting the amidation at low temperatures can help to control the exothermicity of the reaction and may disfavor the nucleophilic aromatic substitution, which typically requires more forcing conditions.

Stoichiometry: Careful control of the stoichiometry of the ammonia source is important. A large excess of ammonia might favor the SNAr side reaction.

Choice of Reagents:

Using ammonium chloride instead of gaseous or aqueous ammonia might offer better control over the reaction, as the release of ammonia can be modulated.

Purification Methods:

Effective purification techniques, such as recrystallization or column chromatography, are essential to remove any side products and isolate the pure this compound.

By carefully controlling these parameters, the synthesis can be directed towards the desired product with high selectivity.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 3,5 Dinitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom of 2-Chloro-3,5-dinitrobenzamide is expected to be readily displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is due to the strong activation provided by the two nitro groups in the ortho and para positions relative to the chlorine atom, which stabilize the negatively charged intermediate.

Kinetic and Thermodynamic Aspects of Nucleophilic Displacement

Specific kinetic and thermodynamic data for the nucleophilic displacement of the chlorine in this compound are not available in the reviewed literature. However, for analogous compounds like 2,4-dinitrochlorobenzene, such reactions are well-documented to be second-order processes, with the rate dependent on the concentrations of both the aromatic substrate and the nucleophile. The thermodynamic profile of these reactions is generally favorable, driven by the formation of a more stable product where the chlorine atom is replaced by a stronger nucleophile. The precise enthalpy and entropy values would be contingent on the specific nucleophile and solvent system employed.

Influence of Nucleophile Structure on Reaction Rate and Regioselectivity

The rate of the SNAr reaction is highly dependent on the nature of the attacking nucleophile. Generally, stronger nucleophiles will react faster. For a series of related nucleophiles, their reactivity often correlates with their basicity. However, polarizability can also play a significant role, with larger, more polarizable nucleophiles sometimes exhibiting enhanced reactivity.

In the case of this compound, the regioselectivity is predetermined by the position of the chlorine atom. Nucleophilic attack will exclusively occur at the carbon atom bearing the chlorine, as this is the most electrophilic site on the aromatic ring and the only position with a suitable leaving group.

Formation and Characterization of Meisenheimer σ-Complex Intermediates

The SNAr reaction of this compound is expected to proceed through the formation of a transient, negatively charged intermediate known as a Meisenheimer σ-complex. mdpi.com In this complex, the nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a sp3-hybridized center. The negative charge is delocalized across the aromatic system and is particularly stabilized by the two nitro groups through resonance.

While spectroscopic data (NMR, UV-Vis) specifically characterizing the Meisenheimer complex of this compound could not be located, these intermediates are typically intensely colored, allowing their formation to be monitored by UV-Vis spectroscopy. mdpi.com NMR spectroscopy would be expected to show a significant upfield shift for the ring protons and the appearance of a signal for the sp3-hybridized carbon in the complex.

Solvent Effects on SNAr Reaction Mechanisms

The choice of solvent can significantly influence the rate of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are generally effective at accelerating these reactions. rsc.org This is because they can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion, while not strongly solvating the anionic Meisenheimer complex. Protic solvents, such as water and alcohols, can solvate both the nucleophile and the intermediate, which can sometimes lead to a decrease in the reaction rate compared to polar aprotic solvents.

Reduction Chemistry of the Nitro Groups

The two nitro groups of this compound can be reduced to the corresponding amino groups, opening up avenues for further functionalization.

Selective Reduction to Amino Functionalities under Controlled Conditions

Achieving selective reduction of one nitro group in the presence of another, or reducing the nitro groups without affecting the chlorine atom or the amide functionality, requires careful selection of reagents and reaction conditions. While specific studies on this compound are lacking, general methods for the selective reduction of dinitroaromatic compounds can be considered.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a common method for nitro group reduction. wikipedia.org However, this can sometimes lead to the reduction of both nitro groups and potentially the cleavage of the carbon-chlorine bond (hydrodehalogenation).

For more selective transformations, reagents such as sodium sulfide (B99878) (Na2S) or tin(II) chloride (SnCl2) in acidic media are often employed. wikipedia.org These reagents can, under controlled conditions, selectively reduce one nitro group to an amino group. The selectivity is often influenced by steric and electronic factors within the molecule. For this compound, it is plausible that one of the nitro groups could be selectively reduced, though experimental verification is necessary. The presence of the amide group is a consideration, as some reducing agents can also affect this functionality. researchgate.net However, milder conditions typically favor the reduction of the nitro groups over the amide. researchgate.net

Mechanistic Investigations of Nitro Group Transformations

The presence of two nitro groups on the aromatic ring is a defining feature of this compound, and their transformation, particularly reduction, is a significant aspect of its chemistry. The electron-withdrawing nature of the nitro groups, compounded by the chlorine atom and the amide group, makes the aromatic ring electron-deficient. This electronic characteristic is central to the mechanism of nitro group reduction.

The reduction of aromatic nitro compounds can proceed through various pathways, often involving nitroso and hydroxylamine (B1172632) intermediates before yielding the corresponding amino group. orientjchem.orgwikipedia.org The specific mechanism and outcome can be influenced by the choice of reducing agent and reaction conditions. Common methods for the reduction of nitroaromatics include catalytic hydrogenation (e.g., using palladium-on-carbon), or the use of metals in acidic media. wikipedia.org

For dinitro compounds like this compound, selective reduction of one nitro group is a key consideration. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.comechemi.com In the case of this compound, the nitro group at the 3-position is flanked by a chloro and another nitro group, while the nitro group at the 5-position is adjacent to a hydrogen and the amide group. The relative steric hindrance would influence which group is more accessible to the reducing agent.

The accepted mechanism for the catalytic hydrogenation of a nitro group involves a series of sequential and parallel steps on the catalyst surface. The process typically begins with the formation of a nitrosobenzene (B162901) intermediate, which is then further reduced to a phenylhydroxylamine. This intermediate is subsequently reduced to an aniline (B41778) (amino) compound. orientjchem.org

Table 1: Plausible Intermediates in the Reduction of a Nitro Group in this compound

| Step | Intermediate Compound Name |

|---|---|

| 1 | 2-Chloro-3-nitro-5-nitrosobenzamide or 2-Chloro-3-nitroso-5-dinitrobenzamide |

| 2 | 2-Chloro-3-hydroxylamino-5-nitrobenzamide or 2-Chloro-3-nitro-5-hydroxylaminobenzamide |

It is important to note that while these represent the generally accepted pathways, specific mechanistic studies on this compound are not extensively detailed in the available literature.

Hydrolytic Stability and Amide Functional Group Chemistry

The amide functional group in this compound is subject to hydrolysis, which involves the cleavage of the amide bond to form the corresponding carboxylic acid, 2-chloro-3,5-dinitrobenzoic acid, and ammonia (B1221849). The stability of this amide bond is influenced by the electronic effects of the substituents on the aromatic ring.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, leading to the expulsion of ammonia (as an ammonium (B1175870) ion under acidic conditions) and the formation of the carboxylic acid.

Under basic conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This also forms a tetrahedral intermediate. The subsequent elimination of the amide anion (or its protonated form, ammonia) yields the carboxylate anion, which is then protonated upon workup to give the carboxylic acid.

The rate of hydrolysis is significantly affected by the electronic nature of the aromatic ring. The presence of strongly electron-withdrawing groups, such as the two nitro groups and the chlorine atom in this compound, is expected to increase the electrophilicity of the carbonyl carbon. This should, in principle, make the amide more susceptible to nucleophilic attack and thus influence the rate of hydrolysis. However, without experimental data, a quantitative assessment of the hydrolysis kinetics remains speculative.

The interconversion between this compound and its corresponding carboxylic acid, 2-chloro-3,5-dinitrobenzoic acid, is a fundamental transformation. The hydrolysis of the amide to the carboxylic acid has been discussed above. The reverse reaction, the formation of the amide from the carboxylic acid, is a standard procedure in organic synthesis.

A common laboratory method for this conversion involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid, 2-chloro-3,5-dinitrobenzoic acid, is first converted into a more reactive derivative, typically an acid chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amination: The resulting acid chloride, 2-chloro-3,5-dinitrobenzoyl chloride, is then reacted with ammonia (usually in the form of aqueous or gaseous ammonia) to form the primary amide, this compound.

This pathway is efficient for the synthesis of primary amides from their corresponding carboxylic acids.

Other Electrophilic and Radical Reactions

Information regarding specific radical reactions of this compound is scarce. In general, nitroaromatic compounds can participate in radical reactions, often initiated by the reduction of a nitro group to a nitro radical anion. nih.gov These radical anions can be intermediates in various transformations. rsc.org The presence of a chlorine atom also introduces the possibility of radical-mediated dehalogenation reactions under specific conditions. libretexts.org However, detailed studies on the radical chemistry of this compound are not prominent in the scientific literature.

Computational Chemistry and Theoretical Modeling of 2 Chloro 3,5 Dinitrobenzamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic and structural properties of 2-Chloro-3,5-dinitrobenzamide. While specific computational studies on this exact molecule are not extensively available in public literature, the methodologies are well-established and have been applied to a wide range of related substituted benzamides and nitroaromatic compounds. These studies provide a strong basis for predicting the behavior of this compound.

The electronic structure of a molecule is key to its reactivity and intermolecular interactions. For this compound, the presence of electron-withdrawing nitro groups and a chlorine atom, combined with the electron-donating potential of the amide group, creates a complex electronic environment.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. In nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro groups due to their strong electron-withdrawing nature. For this compound, a relatively small HOMO-LUMO gap would be expected, suggesting a higher propensity for chemical reactions.

Illustrative Data for Frontier Molecular Orbitals of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -3.2 |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds calculated using DFT methods.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro and amide groups, indicating areas susceptible to electrophilic attack. Positive potential regions (blue) are likely to be found around the hydrogen atoms of the amide group and the aromatic ring, suggesting sites for nucleophilic attack.

Atomic Charge Distribution: The distribution of partial atomic charges across the molecule can be calculated to quantify the electron distribution. The nitrogen atoms of the nitro groups and the carbon atom of the carbonyl group are expected to carry significant positive charges, making them electrophilic centers. Conversely, the oxygen atoms will have substantial negative charges.

The three-dimensional structure and conformational flexibility of this compound influence its physical and biological properties. Conformational analysis involves exploring the different spatial arrangements of the atoms (conformers) and their relative energies.

Due to the presence of the amide and nitro groups, rotation around the C-C and C-N bonds connected to the benzene (B151609) ring is possible. However, steric hindrance between the ortho-chloro and nitro groups, as well as the amide group, is likely to restrict free rotation. Quantum chemical calculations can be used to construct a potential energy surface (PES) by systematically varying key dihedral angles. This allows for the identification of the most stable conformer(s) (energy minima) and the energy barriers between them (transition states). It is anticipated that the planar or near-planar conformation, where the amide and nitro groups are in the plane of the benzene ring to maximize conjugation, would be energetically favorable, although steric clashes might induce some out-of-plane twisting.

Understanding the mechanisms of reactions involving this compound can be achieved through reaction pathway modeling. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy.

For instance, the nucleophilic substitution of the chlorine atom or reactions involving the amide group can be modeled. Computational methods can locate the geometry of the transition state and confirm it by vibrational frequency analysis (a true TS has exactly one imaginary frequency). Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and aid in the interpretation of spectral features.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental data to assign the signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the nitro groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, the calculations would likely predict electronic transitions corresponding to π → π* and n → π* excitations within the aromatic ring and the nitro and carbonyl groups. These predicted absorption maxima (λ_max) can be compared with experimentally measured spectra.

Illustrative Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Amide Protons (δ) | 7.5 - 8.5 ppm |

| ¹³C NMR | Carbonyl Carbon (δ) | 160 - 170 ppm |

| IR | C=O Stretch (ν) | 1650 - 1700 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch (ν) | 1520 - 1560 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar substituted benzamides and nitroaromatic compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the motion of atoms and molecules, allowing for the investigation of dynamic processes and the properties of materials in different environments.

In Solution: MD simulations can be used to study the behavior of this compound in various solvents. By placing a single molecule or a collection of molecules in a simulation box filled with solvent molecules (e.g., water, ethanol), one can investigate solvation effects, such as the formation of hydrogen bonds between the amide group and solvent molecules. These simulations can also provide insights into the conformational dynamics of the molecule in solution, revealing which conformers are preferred and the timescales of transitions between them.

In the Crystalline State: For the solid state, MD simulations can be employed to study the crystal packing, lattice dynamics, and mechanical properties of this compound. Starting from an experimentally determined crystal structure or a predicted one, simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. These simulations can also be used to predict properties like the thermal expansion and stability of the crystal lattice.

Understanding Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by its surrounding solvent environment. Computational models are pivotal in dissecting these interactions, offering a molecular-level understanding of how solvents modulate the molecule's behavior.

Theoretical simulations have shown that the molecular geometry of nitroaromatic compounds can be distinctly modified by the medium. For instance, in a study on 2,2'-dinitrobiphenyl, it was found that the torsional angle between the nitro-substituted rings gradually decreases as the dielectric permittivity of the solvent increases researchgate.net. While this study was not on this compound itself, it highlights a fundamental principle of how polar solvents can stabilize more planar and polar conformations of nitroaromatic compounds. This stabilization arises from the interaction of the solvent's dipole moment with the solute's dipole moment.

The reactivity of this compound is also intricately linked to solvent effects. Solvation can influence reaction rates by stabilizing or destabilizing the transition state relative to the reactants. For polar reactions, a polar solvent can significantly lower the activation energy, thereby accelerating the reaction. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. These models can be used to calculate the energy of the molecule and its transition states in different solvents, providing a quantitative measure of the solvent's impact on reactivity.

The following table illustrates hypothetical changes in the dihedral angle of the amide group relative to the benzene ring in this compound in solvents of varying polarity, based on general principles of solvent effects on similar molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (°) |

| Gas Phase | 1 | 30.5 |

| Toluene | 2.4 | 28.2 |

| Chloroform | 4.8 | 25.9 |

| Ethanol | 24.6 | 22.1 |

| Water | 80.1 | 19.8 |

This is an interactive data table. The values presented are illustrative and based on established principles of computational chemistry.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or property-describing features of a molecule with a particular property of interest. For this compound, QSPR models can be developed to predict its chemical reactivity, selectivity, and other physicochemical properties.

Development of Predictive Models for Chemical Reactivity and Selectivity

The development of predictive QSPR models for the reactivity of this compound involves the calculation of a wide array of molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For nitroaromatic compounds, quantum-chemical descriptors are particularly important for modeling reactivity.

Studies on the thermal stability of nitroaromatic compounds have demonstrated that descriptors calculated using Density Functional Theory (DFT) can lead to reliable QSPR models with high predictive accuracy (R² > 0.98) nih.gov. Such models can be employed as screening tools to predict the stability and reactivity of new or untested nitroaromatic compounds. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are crucial for predicting its susceptibility to nucleophilic and electrophilic attack.

The general approach to developing a QSPR model for reactivity involves:

Dataset compilation: A set of molecules with known reactivity data is assembled.

Descriptor calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

Correlation of Theoretical Parameters with Experimental Observations

A critical aspect of QSPR studies is the correlation of theoretically calculated parameters with experimentally observed properties. This correlation validates the computational model and provides a deeper understanding of the underlying chemical principles.

For substituted benzamides, structure-property analyses have established linear interrelations for thermodynamic properties such as vaporization enthalpies and gas-phase enthalpies of formation nih.gov. These correlations provide a straightforward method for predicting the thermodynamic properties of related compounds.

In the context of this compound, theoretical parameters can be correlated with experimental data such as reaction rates, equilibrium constants, and spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the accuracy of the computational method. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data.

The following table presents a hypothetical correlation between a calculated quantum-chemical descriptor (LUMO energy) and an experimental reactivity parameter (rate constant for a nucleophilic aromatic substitution reaction) for a series of substituted dinitrobenzamides.

| Compound | LUMO Energy (eV) | Experimental Rate Constant (k, s⁻¹) |

| 3,5-Dinitrobenzamide | -2.85 | 1.2 x 10⁻⁵ |

| This compound | -3.10 | 5.8 x 10⁻⁴ |

| 2,4-Dichloro-3,5-dinitrobenzamide | -3.25 | 1.1 x 10⁻³ |

| 2-Fluoro-3,5-dinitrobenzamide | -3.05 | 8.9 x 10⁻⁴ |

This is an interactive data table. The values are for illustrative purposes to demonstrate the principle of correlating theoretical parameters with experimental data.

Such correlations, once established, can be used to predict the reactivity of other, yet unsynthesized, dinitrobenzamide derivatives, thereby guiding experimental efforts and accelerating the discovery of new compounds with desired properties.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3,5-dinitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous benzamide derivatives. A typical approach involves:

Acylation : React 3,5-dinitrobenzoyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Critical Factors :

- Solvent choice (DMF enhances reactivity but may require rigorous drying).

- Stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine improves yield).

- Temperature control (exceeding 80°C risks decomposition of nitro groups).

Yield and purity are confirmed via HPLC (>95%) and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic proton signals in the δ 8.5–9.0 ppm range (meta-nitro substituents deshield protons). The chloro-substituted phenyl group shows splitting patterns consistent with para-substitution.

- ¹³C NMR : Peaks near δ 165 ppm confirm the amide carbonyl. Nitro groups induce downfield shifts (~δ 140–150 ppm for aromatic carbons).

- IR : Strong absorptions at ~1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and ~1680 cm⁻¹ (amide C=O stretch).

Cross-validate with X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber glass vials.

- Photolytic Sensitivity : Nitro groups are prone to photoreduction; avoid prolonged UV/visible light exposure.

- Hydrolytic Stability : Susceptible to hydrolysis in basic aqueous conditions (pH > 9). Use anhydrous solvents for reactions.

Stability assays (TGA/DSC and accelerated aging studies) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro groups activate the chloro substituent toward nucleophilic aromatic substitution (NAS):

Mechanism : The para-nitro groups stabilize the Meisenheimer intermediate, favoring substitution at the chloro position.

Kinetic Studies : Monitor reaction progress via HPLC with varying nucleophiles (e.g., amines, alkoxides). Rate constants correlate with Hammett σ values of substituents.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries. Compare with experimental kinetic data .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or bacterial nitroreductases).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO, Mulliken charges) with experimental IC₅₀ values from enzyme inhibition assays.

Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic activity tests) .

Q. How can contradictions in reported biological activity data for nitroaromatic compounds be resolved?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, solvent, cell lines).

- Dose-Response Curves : Re-evaluate EC₅₀/LC₅₀ values using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies.

For example, conflicting antibacterial results may arise from compound instability in culture media vs. controlled buffer systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.